(Z)-N-(4-ethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide
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Overview
Description
(Z)-N-(4-ethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This particular compound is characterized by the presence of an ethoxyphenyl group, a tosylhydrazono group, and a chromene core, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-ethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide typically involves a multi-step process:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving an appropriate phenol derivative and an aldehyde under acidic or basic conditions.
Introduction of the Tosylhydrazono Group: The tosylhydrazono group is introduced by reacting the chromene derivative with tosylhydrazine in the presence of a suitable catalyst, such as acetic acid or a base like pyridine.
Attachment of the Ethoxyphenyl Group: The final step involves the coupling of the ethoxyphenyl group to the chromene core, which can be achieved through a nucleophilic substitution reaction using an ethoxyphenyl halide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the tosylhydrazono group, converting it to the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Bases like sodium hydride or potassium carbonate are employed in nucleophilic substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted chromene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(4-ethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It has shown promise in preliminary studies as an anti-inflammatory and antioxidant agent, making it a candidate for further investigation in the treatment of inflammatory diseases and oxidative stress-related conditions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features suggest it may interact with specific biological targets, leading to the development of new drugs for various diseases, including cancer and neurodegenerative disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (Z)-N-(4-ethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The chromene core is known to interact with enzymes and receptors involved in inflammatory and oxidative stress pathways. The tosylhydrazono group may enhance its binding affinity to these targets, leading to the modulation of biological processes. The ethoxyphenyl group can further influence its pharmacokinetic properties, such as solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(4-methoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide
- (Z)-N-(4-ethoxyphenyl)-2-(2-benzylhydrazono)-2H-chromene-3-carboxamide
- (Z)-N-(4-ethoxyphenyl)-2-(2-tosylhydrazono)-2H-pyran-3-carboxamide
Uniqueness
Compared to similar compounds, (Z)-N-(4-ethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide stands out due to its specific combination of functional groups. The presence of the ethoxyphenyl group provides unique electronic and steric properties, while the tosylhydrazono group enhances its reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(2Z)-N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5S/c1-3-32-20-12-10-19(11-13-20)26-24(29)22-16-18-6-4-5-7-23(18)33-25(22)27-28-34(30,31)21-14-8-17(2)9-15-21/h4-16,28H,3H2,1-2H3,(H,26,29)/b27-25- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGSGNWXWAYCOT-RFBIWTDZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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